molecular formula C8H13N3O2 B13607172 Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

Cat. No.: B13607172
M. Wt: 183.21 g/mol
InChI Key: FSKGYZFXMGVRNK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group and amino functionality make it versatile for various synthetic and research applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate

InChI

InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3

InChI Key

FSKGYZFXMGVRNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(C(=O)OC)N

Origin of Product

United States

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